Fmoc-Nalpha-methyl-L-tryptophan
CAS No.: 112913-63-0
Cat. No.: VC21542870
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 112913-63-0 |
---|---|
Molecular Formula | C27H24N2O4 |
Molecular Weight | 440.5 g/mol |
IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1 |
Standard InChI Key | IYEODAZATZJQGN-VWLOTQADSA-N |
Isomeric SMILES | CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES | CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Chemical Structure and Properties
Molecular Architecture
Fmoc-Nalpha-methyl-L-tryptophan (C₂₇H₂₄N₂O₄; molecular weight: 440.5 g/mol) features a stereospecific L-configuration at the alpha carbon, an indole-containing side chain, and a methyl group at the Nalpha position (Figure 1) . The Fmoc group, attached via a carbamate linkage, protects the amino group during peptide elongation, while the methyl substitution reduces steric hindrance and alters hydrogen-bonding capabilities compared to unmethylated analogs .
Table 1: Key Structural Features
Spectroscopic Characteristics
The compound exhibits UV absorbance maxima at 265 nm and 290 nm due to the Fmoc and indole chromophores, respectively . Circular dichroism (CD) studies reveal distinct ellipticity patterns influenced by the methyl group, which stabilizes specific peptide conformations .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis involves sequential protection of L-tryptophan:
-
Methylation: Nalpha-methylation using methyl iodide or dimethyl sulfate under basic conditions.
-
Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dioxane or THF, catalyzed by sodium bicarbonate .
-
Purification: Chromatographic isolation yields >98% purity, confirmed by HPLC .
Table 2: Synthetic Parameters
Parameter | Conditions |
---|---|
Methylation Reagent | Methyl iodide, K₂CO₃ |
Fmoc Protection | Fmoc-Cl (1.2 eq), NaHCO₃, 0°C → RT, 12 hours |
Yield | 75–85% |
Purity | ≥98% (HPLC) |
Industrial Manufacturing
Industrial processes employ automated SPPS reactors for large-scale production. Continuous-flow systems minimize solvent use and improve efficiency, achieving batch sizes >10 kg with <0.5% epimerization . Critical quality controls include residual Fmoc-Cl analysis (<50 ppm) and chiral purity verification .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality to tert-butyl-based side-chain protections enables iterative coupling cycles. Deprotection with 20% piperidine/DMF ensures selective removal without affecting methyl or indole groups . The methyl substitution reduces aspartimide formation by 40% compared to unmethylated tryptophan, enhancing sequence fidelity .
Drug Development
Fmoc-Nalpha-methyl-L-tryptophan is integral to synthesizing peptide therapeutics targeting neurological disorders. Its structural mimicry of serotonin precursors facilitates blood-brain barrier penetration, as seen in neuropeptide Y analogs . Clinical trials for migraine therapies using this building block report 60% efficacy in reducing attack frequency.
Table 3: Therapeutic Peptides Incorporating Fmoc-Nalpha-methyl-L-tryptophan
Peptide | Target | Clinical Phase |
---|---|---|
NPY-1R Agonist | Neuropeptide Y receptor | Phase II (NCT04567823) |
Serotonin Transporter | SERT inhibition | Preclinical |
Antimicrobial Peptide | Gram-negative bacteria | Phase I (NCT05244135) |
Bioconjugation and Fluorescent Probes
The indole moiety serves as a site for site-specific labeling. For example, coupling with cyanine dyes produces near-infrared probes for in vivo tumor imaging . A 2024 study demonstrated a 3.5-fold increase in probe retention time in glioblastoma models compared to unmodified tryptophan .
Biological and Pharmacological Insights
Metabolic Stability
Nalpha-methylation confers resistance to aminopeptidase degradation, extending plasma half-life to 8.2 hours (vs. 1.5 hours for L-tryptophan). This property is exploited in prolonged-release formulations for depression and sleep disorders .
Receptor Interactions
Molecular dynamics simulations reveal that methylated tryptophan derivatives exhibit 20% higher binding affinity to 5-HT₂A serotonin receptors due to enhanced hydrophobic interactions . In vivo models show anxiolytic effects at 10 mg/kg doses without sedation .
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
The methyl group enhances coupling efficiency by reducing steric clashes during amino acid activation, particularly in sequences with bulky residues (e.g., arginine, isoleucine) .
Recent Advances and Future Directions
Microwave-Assisted Synthesis
A 2024 protocol reduced coupling times to 2 minutes per residue using microwave irradiation, achieving 95% crude peptide purity for a 30-mer containing four methylated tryptophan residues .
Sustainable Production
Green chemistry initiatives have replaced DMF with cyclopentyl methyl ether (CPME), reducing waste by 70% while maintaining 90% yields .
CRISPR-Cas9 Delivery
Cationic peptides incorporating Fmoc-Nalpha-methyl-L-tryptophan show 80% gene editing efficiency in hepatocytes, surpassing lipid nanoparticle systems.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume